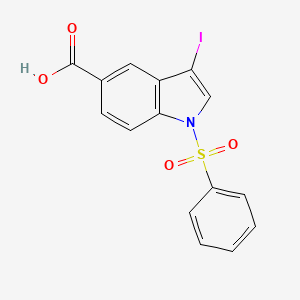
C15H10Ino4S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a derivative of indole, a heterocyclic aromatic organic compound, and contains iodine, phenylsulfonyl, and carboxylic acid functional groups. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-1-phenylsulfonylindole-2-carboxylic acid typically involves the iodination of indole derivatives followed by sulfonylation and carboxylation reactions. The reaction conditions often include the use of iodine or iodinating agents, sulfonyl chlorides, and carboxylating agents under controlled temperatures and pH levels .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.
Substitution: The compound can participate in substitution reactions, especially at the iodine atom, which can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can produce various substituted indoles.
Scientific Research Applications
Chemistry: In chemistry, 3-iodo-1-phenylsulfonylindole-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving indole derivatives. Its structural features make it suitable for binding studies with proteins and nucleic acids.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The presence of the sulfonyl and carboxylic acid groups enhances its pharmacokinetic properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-iodo-1-phenylsulfonylindole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can interact with aromatic amino acids in proteins, while the sulfonyl and carboxylic acid groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Indole-3-carboxylic acid: Similar in structure but lacks the iodine and sulfonyl groups.
3-iodoindole: Contains the iodine atom but lacks the sulfonyl and carboxylic acid groups.
Phenylsulfonylindole: Contains the sulfonyl group but lacks the iodine and carboxylic acid groups.
Uniqueness: The uniqueness of 3-iodo-1-phenylsulfonylindole-2-carboxylic acid lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of iodine, sulfonyl, and carboxylic acid groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in various fields of research and industry .
Properties
Molecular Formula |
C15H10INO4S |
|---|---|
Molecular Weight |
427.2 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-iodoindole-5-carboxylic acid |
InChI |
InChI=1S/C15H10INO4S/c16-13-9-17(22(20,21)11-4-2-1-3-5-11)14-7-6-10(15(18)19)8-12(13)14/h1-9H,(H,18,19) |
InChI Key |
SPZLOKBNYQNPAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















